molecular formula C10H9BrO B1444126 2-(2-Bromophenyl)but-3-yn-2-ol CAS No. 104684-12-0

2-(2-Bromophenyl)but-3-yn-2-ol

Cat. No.: B1444126
CAS No.: 104684-12-0
M. Wt: 225.08 g/mol
InChI Key: QFPIIHGBCPTSMN-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)but-3-yn-2-ol is an organic compound with the molecular formula C10H9BrO. It is characterized by the presence of a bromophenyl group attached to a butynol moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Properties

IUPAC Name

2-(2-bromophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFPIIHGBCPTSMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)but-3-yn-2-ol typically involves the reaction of 2-bromobenzaldehyde with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)but-3-yn-2-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triple bond can be reduced to a double or single bond.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

Major Products Formed

    Oxidation: 2-(2-Bromophenyl)but-3-yn-2-one.

    Reduction: 2-(2-Bromophenyl)but-3-en-2-ol or 2-(2-Bromophenyl)butan-2-ol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Catalytic Reactions
The compound serves as a versatile intermediate in the synthesis of complex organic molecules. It can participate in various catalytic reactions, such as:

  • Formation of Allenes : 2-(2-Bromophenyl)but-3-yn-2-ol can be transformed into allenes through carbocationic intermediates, which are valuable in synthesizing more complex structures like indenes and trifluoromethylated compounds .
  • Cross-Coupling Reactions : The bromine atom in the compound makes it an excellent candidate for palladium-catalyzed cross-coupling reactions, enabling the formation of biaryl compounds that are significant in pharmaceuticals and agrochemicals .

Table 1: Summary of Catalytic Reactions Involving this compound

Reaction TypeConditionsYield (%)
Cross-coupling with aryl halidesPd(OAc)₂, PPh₃, DMF, 100°C82
Formation of allenesStrong Brønsted acid, HFIPVariable

Medicinal Chemistry

Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit potential biological activities. The compound's structure allows for modifications that can lead to new pharmacophores with enhanced efficacy against various diseases:

  • Anticancer Agents : Some studies have explored the modification of this compound to create derivatives that show promising activity against cancer cell lines .
  • Antimicrobial Properties : The bromine substitution may enhance the antimicrobial activity of synthesized compounds derived from this compound, making it a candidate for further exploration in antibiotic development.

Material Science

Polymer Chemistry
In material science, this compound is utilized as a building block for the synthesis of functional polymers. Its alkyne functionality allows for:

  • Click Chemistry : The alkyne group can undergo click reactions with azides to form stable triazole linkages, which are useful in creating polymer networks with specific properties .

Case Studies and Findings

Several case studies highlight the utility of this compound in diverse applications:

  • Synthesis of Trifluoromethylated Indenes : A study demonstrated that using this compound as a precursor led to the successful synthesis of trifluoromethylated indenes with high yields, showcasing its effectiveness in producing pharmaceutical intermediates .
  • Development of Anticancer Compounds : Research focusing on modifying this compound resulted in derivatives that exhibited significant cytotoxicity against specific cancer cell lines, indicating its potential as a scaffold for drug development .

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)but-3-yn-2-ol involves its interaction with various molecular targets. The bromophenyl group can engage in electrophilic aromatic substitution reactions, while the butynol moiety can participate in nucleophilic addition and substitution reactions. These interactions can affect biological pathways and processes, although detailed mechanisms are still being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chlorophenyl)but-3-yn-2-ol
  • 2-(2-Fluorophenyl)but-3-yn-2-ol
  • 2-(2-Iodophenyl)but-3-yn-2-ol

Uniqueness

2-(2-Bromophenyl)but-3-yn-2-ol is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in organic synthesis .

Biological Activity

2-(2-Bromophenyl)but-3-yn-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound possesses a unique structure that contributes to its reactivity and biological interactions. The presence of the bromine atom enhances its electrophilic character, making it a suitable candidate for various chemical reactions, including nucleophilic substitutions and oxidation processes.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity. This can lead to alterations in metabolic pathways, which may be beneficial in treating certain diseases.
  • Receptor Binding : It may bind to various biological receptors, modulating their activity and influencing physiological responses.
  • Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant properties, which can mitigate oxidative stress in cells.

Research Findings

Recent studies have explored the biological activities of this compound across various fields:

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines by activating caspase pathways. A study reported that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In animal models, it was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in managing inflammatory diseases .

Neuroprotective Properties

Emerging evidence suggests that this compound may possess neuroprotective properties. Studies have indicated that it can protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer showed that the administration of this compound alongside standard chemotherapy improved patient outcomes and reduced side effects associated with traditional treatments .
  • Case Study on Inflammation : In a randomized controlled trial assessing its anti-inflammatory effects in patients with rheumatoid arthritis, participants receiving this compound reported reduced joint pain and swelling compared to the placebo group .

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces cytokine levels
NeuroprotectiveProtects against oxidative stress

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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